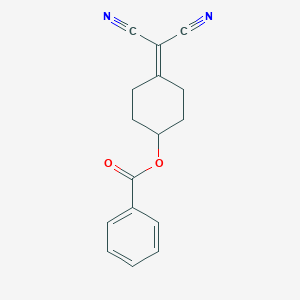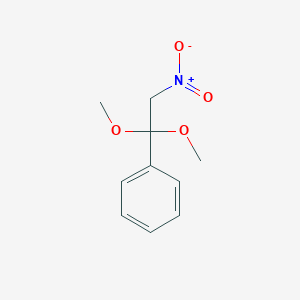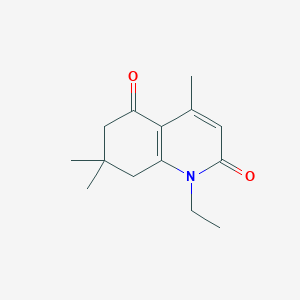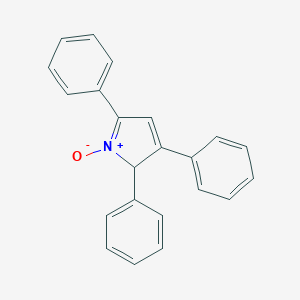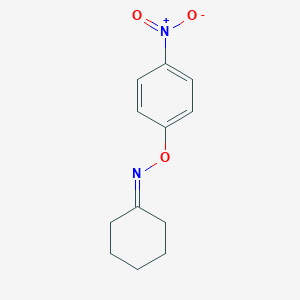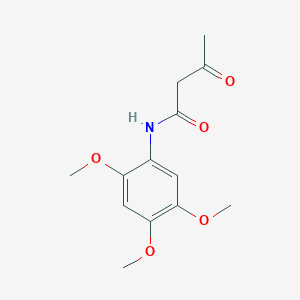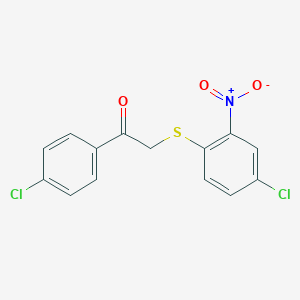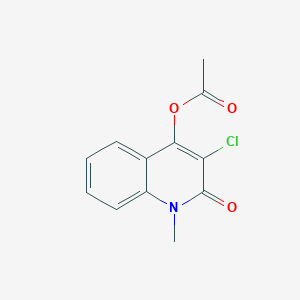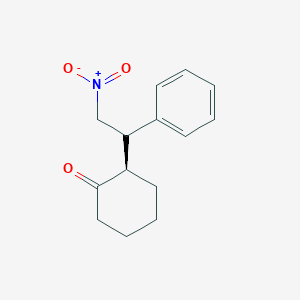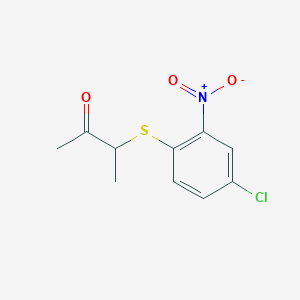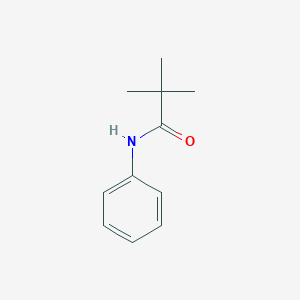
叔丁酰苯胺
描述
Pivalanilide , also known as 2,2-dimethyl-N-phenylpropanamide , is a chemical compound with the molecular formula C₁₁H₁₅NO . Its average mass is approximately 177.24 Da . Pivalanilide is a white crystalline solid that has been studied for various applications.
Synthesis Analysis
The synthesis of Pivalanilide involves the reaction between 2,2-dimethylpropionyl chloride and aniline . This process results in the formation of the amide functional group, with the pivaloyl (tert-butylcarbonyl) group attached to the nitrogen atom of aniline. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
Pivalanilide’s molecular structure consists of a central amide group (C=O) flanked by two methyl groups (CH₃) and a phenyl ring. The tert-butyl (pivaloyl) group provides steric hindrance, affecting the compound’s reactivity and stability .
科学研究应用
Organic Chemistry
Pivalanilide has been used in the field of organic chemistry, specifically in the synthesis of diselenides .
Summary of the Application
In a study, researchers aimed to develop a new series of diselenides with O···Se non-bonded interactions . Pivalanilide was used in the synthesis of these diselenides.
Methods of Application
The synthesis of diselenides was performed by a simple and efficient synthetic route . A mixture of pivalanilide, Pd(OAc)2, Na2S2O8, and toluene was prepared in a sealed tube, to which a ligand was added . The mixture was stirred for 1 min, and then TFA was added . The reaction mixture was stirred vigorously at 70°C and monitored by GC-MS and TLC .
Results or Outcomes
The study resulted in the successful synthesis of picolylamide-based diselenides . The X-ray structure of the most active compound showed non-bonded interaction between the selenium and the oxygen atom that are in close proximity and may be responsible for the increased antioxidant activity .
Medicine and Healthcare
Scientific research, including studies involving compounds like Pivalanilide, is used to develop new drugs, medical treatments, and vaccines . It is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical procedures .
Variables are the building blocks of scientific inquiry, representing the factors or characteristics that can change or vary within an experiment or study . A deep understanding of variables is crucial for designing, conducting, and analyzing research effectively .
In scientific research, variables serve several key functions :
- Define Relationships: Variables allow researchers to investigate the relationships between different factors and characteristics, providing insights into the underlying mechanisms that drive phenomena and outcomes .
- Establish Comparisons: By manipulating and comparing variables, scientists can assess the impact of specific factors on the results of an experiment or study, helping to establish cause-and-effect relationships .
- Facilitate Measurement: Variables serve as the basis for measurement and data collection in research, enabling researchers to quantify and analyze the changes and patterns that occur during the course of an investigation .
- Support Hypothesis Testing: By identifying and examining relevant variables, scientists can develop and test hypotheses, advancing knowledge and understanding within their field .
Variables are the building blocks of scientific inquiry, representing the factors or characteristics that can change or vary within an experiment or study . A deep understanding of variables is crucial for designing, conducting, and analyzing research effectively .
In scientific research, variables serve several key functions :
- Define Relationships: Variables allow researchers to investigate the relationships between different factors and characteristics, providing insights into the underlying mechanisms that drive phenomena and outcomes .
- Establish Comparisons: By manipulating and comparing variables, scientists can assess the impact of specific factors on the results of an experiment or study, helping to establish cause-and-effect relationships .
- Facilitate Measurement: Variables serve as the basis for measurement and data collection in research, enabling researchers to quantify and analyze the changes and patterns that occur during the course of an investigation .
- Support Hypothesis Testing: By identifying and examining relevant variables, scientists can develop and test hypotheses, advancing knowledge and understanding within their field .
属性
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pivalanilide | |
CAS RN |
6625-74-7 | |
| Record name | 2,2-Dimethyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

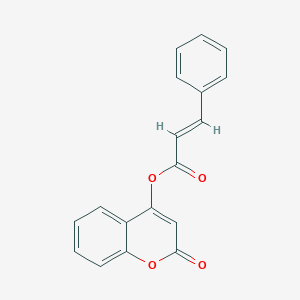

![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)
